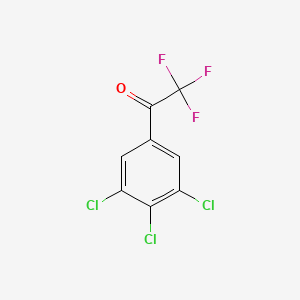

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone

Vue d'ensemble

Description

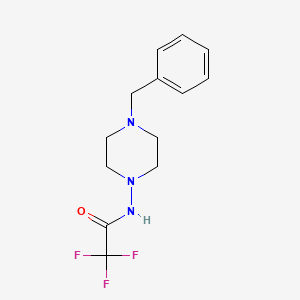

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is a chemical compound with the molecular formula C8H2Cl3F3O . It has a molecular weight of 277.4 g/mol . The IUPAC name for this compound is 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H . This code provides a unique representation of the compound’s molecular structure. The compound also has a Canonical SMILES representation: C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F .Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 4.8, indicating its lipophilicity . It has a topological polar surface area of 17.1 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 275.912332 g/mol .Applications De Recherche Scientifique

Organic Synthesis Intermediate

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive keto group and the presence of both trifluoromethyl and trichlorophenyl groups .

Catalyst or Ligand in Synthesis Reactions

This compound can act as a catalyst or ligand in various organic synthesis reactions. Its unique structure allows it to bind to metals and other entities, facilitating reactions that form new chemical bonds .

Fluorescent Dye Precursor

The compound’s structure is conducive to forming fluorescent dyes. By incorporating it into dye structures, researchers can create dyes with specific light absorption and emission properties for use in biological imaging .

Polymer Production

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: can be a precursor for the production of polymers. Its incorporation into polymer chains can impart desirable properties such as resistance to solvents and thermal stability .

Coordination Compounds

The compound can be used to prepare coordination compounds, which are complexes that contain a central metal atom bonded to surrounding ligands. These compounds have applications in catalysis and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a building block for the synthesis of pharmaceuticals. The trifluoromethyl group, in particular, is a common moiety in drugs due to its lipophilic nature, which can enhance drug penetration through biological membranes .

Agrochemical Research

The trichlorophenyl group found in 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone is often seen in agrochemicals. Researchers can use this compound to develop new pesticides or herbicides with improved efficacy and safety profiles .

Material Science Applications

This compound’s robust structure makes it suitable for creating materials that require high chemical and thermal stability. It could be used in the development of advanced materials for electronics or aerospace applications .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMZCQYOSPFJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728760 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | |

CAS RN |

158401-00-4 | |

| Record name | 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B598634.png)

![2,7-Diazaspiro[4.4]nonan-1-one](/img/structure/B598639.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-](/img/structure/B598640.png)

![ethyl 5-benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B598643.png)

![4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione](/img/structure/B598644.png)

![7-Oxa-1-azaspiro[3.5]nonane](/img/structure/B598647.png)

![(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B598650.png)